In-Depth Technical Guide to the Discovery and Synthesis of AChE-IN-10
In-Depth Technical Guide to the Discovery and Synthesis of AChE-IN-10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of AChE-IN-10, a potent acetylcholinesterase (AChE) inhibitor with potential therapeutic applications in Alzheimer's disease. This document details the scientific background, experimental methodologies, and key data associated with this compound.
Introduction and Discovery
AChE-IN-10, also identified as compound 24r, emerged from a research initiative focused on designing and synthesizing novel sulfone analogs of the well-known Alzheimer's disease drug, donepezil. The primary objective was to develop new chemical entities with potent AChE inhibition, the ability to hinder amyloid-β (Aβ) aggregation, and neuroprotective properties. A series of donepezil analogs were synthesized, leading to the discovery of compound 24r (AChE-IN-10) as a particularly effective inhibitor.[1][2]
Another compound, designated hAChE-IN-10 (Compound ET11), has been identified as a potent inhibitor of human acetylcholinesterase (hAChE). While sharing a similar nomenclature, it is a distinct chemical entity with its own unique biological profile. This guide will address both compounds to provide a thorough resource.
Quantitative Data Summary
The following tables summarize the key quantitative data for AChE-IN-10 (compound 24r) and hAChE-IN-10 (compound ET11).
Table 1: In Vitro Acetylcholinesterase Inhibition
| Compound | Target | IC50 (nM) | Inhibition Type | Ki (nM) |
| AChE-IN-10 (compound 24r) | Eel AChE | 2.4 | Mixed | 0.4 |
| hAChE-IN-10 (compound ET11) | Human AChE | 6.34 | Not Reported | Not Reported |
Data for AChE-IN-10 (compound 24r) sourced from Liu et al., 2022.[1][2]
Synthesis Pathway of AChE-IN-10 (compound 24r)
The synthesis of AChE-IN-10 is a multi-step process starting from commercially available materials. The overall synthetic scheme is depicted below, followed by a detailed description of the experimental protocol.
Synthesis Workflow Diagram
Caption: Synthesis pathway of AChE-IN-10 (compound 24r).
Detailed Experimental Protocol for Synthesis
The synthesis of AChE-IN-10 (compound 24r) was carried out as described by Liu et al. (2022). The key steps are summarized below:
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Step a: Hydrogenation: The starting material was subjected to hydrogenation using a Palladium-on-carbon (Pd-C) catalyst in methanol at room temperature.[1]
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Step b: Oxidation: The resulting intermediate was oxidized using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.[1]
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Step c: Fluorination: The oxidized product was then fluorinated using N-Fluorobenzenesulfonimide (NFSI) in the presence of potassium carbonate (K2CO3) at room temperature.[1]
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Step d: Deprotection and Alkylation: The subsequent intermediate underwent deprotection with trifluoroacetic acid (TFA) in DCM, followed by alkylation with 3-fluorobenzyl bromide in the presence of K2CO3 in acetonitrile.[1]
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Step e: Reduction: The ketone was reduced to an alcohol using sodium borohydride (NaBH4) in methanol at room temperature.[1]
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Step f: Thionoformation and Rearrangement: The alcohol was converted to the final product, compound 24r, through a reaction with phenyl thionochloroformate (PhOC=SCl).[1]
Key Experimental Protocols for Biological Evaluation
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of AChE-IN-10 against acetylcholinesterase was determined using a modified Ellman's method.
Caption: Workflow for the AChE inhibition assay.
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Reagents:
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Phosphate buffer (0.1 M, pH 8.0)
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Acetylcholinesterase (AChE) from electric eel
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Acetylthiocholine iodide (ATCI)
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
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Test compound (AChE-IN-10) dissolved in a suitable solvent (e.g., DMSO)
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Procedure:
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In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
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Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
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Initiate the reaction by adding the ATCI substrate solution.
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Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
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The rate of the reaction is proportional to the AChE activity.
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The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
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The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Neuroprotection Assay in SH-SY5Y Cells
The neuroprotective effects of AChE-IN-10 were evaluated in human neuroblastoma SH-SY5Y cells.
Caption: Workflow for the neuroprotection assay.
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Cell Culture:
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Culture SH-SY5Y cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
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Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
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Treatment:
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Pre-treat the cells with various concentrations of AChE-IN-10 for a specified duration.
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Induce neurotoxicity by adding a toxic agent such as glyceraldehyde (GA).[1]
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Include control groups (untreated cells, cells treated with the toxic agent alone, and cells treated with AChE-IN-10 alone).
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MTT Assay:
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After the incubation period (e.g., 24 or 48 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
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Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Cell viability is expressed as a percentage of the control (untreated) cells.
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In Vivo Studies
AChE-IN-10 was also evaluated in a scopolamine-induced cognitive impairment mouse model. This in vivo study demonstrated that the compound could improve behavioral performance at a lower dose compared to donepezil.[1]
Mechanism of Action
Kinetic studies revealed that AChE-IN-10 is a mixed-type inhibitor of AChE. This indicates that it can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[1] This dual-binding mechanism may contribute to its potent inhibitory activity and its ability to reduce amyloid aggregation, as the PAS is implicated in the formation of Aβ plaques.
Conclusion
AChE-IN-10 (compound 24r) is a potent, mixed-type acetylcholinesterase inhibitor discovered through the rational design of donepezil analogs. Its discovery and synthesis pathway have been well-documented, and its biological activities, including neuroprotection and in vivo efficacy, suggest its potential as a lead compound for the development of new treatments for Alzheimer's disease. Further research and optimization of this chemical scaffold may lead to the development of even more effective therapeutic agents.
